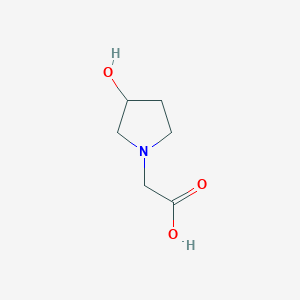

(3-Hydroxypyrrolidin-1-yl)acetic acid

Description

(3-Hydroxypyrrolidin-1-yl)acetic acid (CAS: 258530-57-3) is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and an acetic acid moiety attached to the nitrogen atom. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its bifunctional structure combining a heterocyclic amine and carboxylic acid.

The hydroxyl group enhances solubility in polar solvents, while the pyrrolidine ring contributes to conformational flexibility, making it valuable for drug design. Its stereochemistry (R/S enantiomers) is critical for biological activity, as seen in related compounds like (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid (CAS: 1212289-17-2) and (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid (CAS: 1212225-94-9) .

Properties

IUPAC Name |

2-(3-hydroxypyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLUKRLXBCGVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600276 | |

| Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258530-57-3 | |

| Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyrrolidin-1-yl)acetic acid typically involves the hydroxylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with an oxidizing agent to introduce the hydroxyl group at the 3-position. This can be achieved using reagents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding pyrrolidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(3-Hydroxypyrrolidin-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

Mechanism of Action

The mechanism of action of (3-Hydroxypyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-Hydroxypyrrolidin-1-yl)acetic acid with five analogous compounds, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Comparison

| Compound Name | Core Structure | Substituents/Functional Groups | CAS Number |

|---|---|---|---|

| This compound | Pyrrolidine | -OH (C3), -CH₂COOH (N1) | 258530-57-3 |

| 2-(Pyridin-3-yl)acetic acid | Pyridine | -CH₂COOH (C2) | 501-81-5 |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidone | -CH₃ (N1), -COOH (C3), -O (C5) | 42346-68-9 |

| Pyrrolidin-1-yl-m-tolyl-acetic acid | Pyrrolidine | -m-Tolyl (N1), -CH₂COOH (N1) | 1017117-26-8 |

| 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride | Pyrrolidine | -CH(CH₃)₂ (C3), -CH₂COOH (N1), HCl salt | 119032107 (CID) |

| (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)pyridin-2-yl)ethyl)-2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide | Pyrrolidine/Pyrazole/Pyridine | Complex substituents (e.g., sulfonamide, chloro, methoxy) | 1374 (Example ID) |

Key Observations :

- The hydroxyl group in this compound distinguishes it from non-hydroxylated analogs like 2-(Pyridin-3-yl)acetic acid.

- Substituents like methyl, tolyl, or dimethyl groups alter lipophilicity and steric effects .

- Complex derivatives (e.g., indazole-pyrrolidine hybrids) are tailored for specific biological targets, such as kinase inhibition .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | LogP |

|---|---|---|---|---|

| This compound | 161.16 | High | Not reported | -0.92 |

| 2-(Pyridin-3-yl)acetic acid | 137.14 | Moderate | 130–135 | 0.51 |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 157.16 | High | 180–185 | -0.68 |

| 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride | 179.60 | High (HCl salt) | Not reported | 0.12 |

| Pyrrolidin-1-yl-m-tolyl-acetic acid | 221.29 | Low | Not reported | 1.85 |

Key Observations :

Key Observations :

- 2-(Pyridin-3-yl)acetic acid poses moderate toxicity risks (e.g., skin/eye irritation) , whereas hydroxylated pyrrolidine derivatives lack such data, suggesting safer handling.

- Complex hybrids (e.g., indazole-pyrrolidine) are under development for oncology, emphasizing the role of pyrrolidine scaffolds in drug discovery .

Research Findings and Data Gaps

- Synthesis : this compound is synthesized via nucleophilic substitution or reductive amination, but detailed protocols are scarce in public literature .

- Biological Activity : Enantiomeric forms (R/S) show differential binding to targets like GABA receptors, warranting stereoselective studies .

- Data Gaps : Melting points, exact solubility profiles, and ecotoxicological data for this compound remain uncharacterized.

Biological Activity

(3-Hydroxypyrrolidin-1-yl)acetic acid, also known as (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid, is a chiral compound with significant biological activity and potential applications in various scientific fields. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C6H11NO3

- Molecular Weight : 145.16 g/mol

- Structure : Characterized by a pyrrolidine ring and an acetic acid moiety with a hydroxyl group attached.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group and the acetic acid moiety enhance its binding affinity to enzymes and receptors, facilitating modulation of their functions. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways by binding to their active sites.

- Receptor Interaction : Acts as a ligand in receptor-ligand interactions, potentially functioning as an agonist or antagonist depending on the target receptor.

Biological Activities

The compound has shown promise in several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.

- Antioxidant Properties : Its structural characteristics may confer antioxidant capabilities, which are beneficial in mitigating oxidative stress-related damage.

- Potential Neurological Applications : Investigated for its role in drug development aimed at treating neurological disorders due to its interaction with neurotransmitter systems.

Case Studies and Experimental Data

-

Enzyme Interaction Studies :

- A study reported the compound's potential as an inhibitor of enzymes linked to metabolic disorders, showing effective binding affinities comparable to established inhibitors.

- Pharmacological Evaluations :

-

Toxicological Assessments :

- Preliminary toxicological evaluations have shown low toxicity profiles in animal models, indicating safety for potential therapeutic use.

Comparative Analysis with Related Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid | C6H11NO3 | Hydroxyl group enhances bioactivity |

| (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid | C6H11NO3 | Enantiomer with distinct pharmacological properties |

| Proline Derivatives | Varies | Primarily involved in protein synthesis |

| Pyrrolidine Carboxylic Acids | Varies | Different functional groups lead to varied activities |

Applications in Drug Development

The compound's unique structural properties make it a valuable scaffold in medicinal chemistry. Its potential applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.